molecular formula C14H13N3O2S B5777599 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide

Cat. No. B5777599
M. Wt: 287.34 g/mol
InChI Key: HZTCRXABMFMGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide, also known as GSK2831781, is a small molecule inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in various cellular processes such as cell growth, survival, and metabolism, and is often dysregulated in cancer.

Mechanism of Action

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide inhibits the AKT pathway by binding to the PH domain of AKT, thereby preventing its activation. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide include a decrease in cell proliferation, an increase in apoptosis, and inhibition of the AKT pathway. Additionally, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide is its specificity for the AKT pathway, which makes it a potentially effective therapeutic agent for cancer. However, one of the limitations is its solubility, which can make it difficult to administer in vivo.

Future Directions

For N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide include further studies on its efficacy in combination with other cancer treatments, as well as studies on its potential use in other diseases such as diabetes and neurodegenerative disorders. Additionally, studies on its pharmacokinetics and toxicity will be important for its clinical development.

Synthesis Methods

The synthesis method of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide involves several steps. The first step is the synthesis of 2-bromo-3-nitropyridine, which is then reacted with 2-aminobenzenesulfonamide to obtain 2-(3-nitro-2-pyridinyl)benzenesulfonamide. This compound is then reduced with palladium on carbon to obtain 2-(3-aminopyridin-2-yl)benzenesulfonamide. The final step involves the reaction of this compound with 2-bromoacetophenone to obtain N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide.

Scientific Research Applications

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. Additionally, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-20(18,19)16-12-6-4-5-11(9-12)13-10-17-8-3-2-7-14(17)15-13/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCRXABMFMGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.